(8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine
Description
Properties
IUPAC Name |
(8,8-difluorodispiro[2.0.34.13]octan-6-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N/c10-9(11)7(1-2-7)8(9)3-6(4-8)5-12/h6H,1-5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUFEUAHMZFFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3(C2(F)F)CC(C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dispiro structure and the introduction of fluorine atoms. Common synthetic routes may involve:
Formation of the Dispiro Structure: This can be achieved through cycloaddition reactions or other ring-forming reactions under controlled conditions.
Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. Its structural features may allow it to interact with specific biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine exerts its effects depends on its interaction with molecular targets. The fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and binding affinity. The dispiro structure may allow the compound to fit into specific binding sites, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Spiro Configuration : The target compound’s dispiro system introduces greater conformational restriction compared to single-spiro analogs like (6,6-Difluorospiro[3.3]heptan-2-yl)methanamine . This rigidity may enhance binding specificity in biological targets.
- Fluorine Substitution: The 8,8-difluoro substitution likely increases lipophilicity and metabolic stability compared to non-fluorinated analogs. However, 6,6-difluoro derivatives (e.g., ) exhibit similar electronic effects but differ in steric placement .
- Functional Groups : The methanamine group is conserved across analogs, suggesting shared reactivity in amide bond formation or salt generation (e.g., hydrochloride salts in ) .
Physicochemical Properties
While direct data for the target compound are unavailable, trends can be inferred:
- Molecular Weight : Analogs like (6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride have a molecular weight of 197.65 g/mol . The target compound, lacking a hydrochloride group, would likely have a lower molecular weight (~180–190 g/mol).
- Fluorine substituents may further reduce aqueous solubility.
Biological Activity
The compound (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine is a novel chemical entity with potential applications in medicinal chemistry and pharmacology. Its unique structural features suggest various biological activities, which merit detailed investigation. This article compiles existing research findings, case studies, and data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
- IUPAC Name : (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine
- Molecular Formula : C16H23F2N
- Molecular Weight : 283 Da
- LogP : 1.65
- Polar Surface Area : 32 Ų
The compound features a dispiro structure, which contributes to its unique pharmacological properties.
Biological Activity Overview
Research indicates that (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against a range of pathogens.
- Cytotoxic Effects : Investigations into its cytotoxicity reveal potential applications in cancer therapy.
- Neuroprotective Properties : Some studies indicate that the compound may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine showed promising results against Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound could be a lead candidate for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity assays conducted on various cancer cell lines demonstrated the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These findings suggest that (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine has selective cytotoxicity towards certain cancer cells, warranting further exploration in cancer therapy.
Neuroprotective Effects
Research into the neuroprotective potential of this compound was conducted using a murine model of neurodegeneration:
- Experimental Design : Mice were administered varying doses of the compound prior to inducing neurodegeneration.
- Results : The treated group exhibited significantly reduced neuronal loss and improved behavioral outcomes compared to the control group.
Q & A
Basic Research: What are the optimal synthetic routes and purification methods for (8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine?
Answer:
The synthesis of this dispiro compound likely involves multi-step reactions, including fluorination and spiro-ring formation. A comparable dispiro methanamine derivative (1-{dispiro[2.0.3⁴.1³]octan-6-yl}methanamine) was synthesized via nucleophilic substitution and cyclization, with purification achieved using preparative HPLC . For fluorinated analogs, fluorinating agents like DAST or Deoxo-Fluor may be employed. Post-synthesis purification can utilize reversed-phase HPLC (e.g., retention time 1.57 minutes under SMD-TFA05 conditions) and LCMS for confirmation (m/z 658 [M+H]+ observed in related compounds) .
Basic Research: How can the structural integrity of this compound be confirmed?
Answer:
Structural validation requires a combination of techniques:
- X-ray crystallography : Used for resolving complex spirocyclic systems, as demonstrated for (dimethylphosphoryl)methanaminium iodide derivatives .
- NMR spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) can confirm fluorine substitution patterns and spiro connectivity. For example, (6-Methoxypyridin-3-yl)methanamine derivatives were characterized using ¹H NMR at 400 MHz .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and fluorine isotopic patterns.
Advanced Research: What are the reactivity trends of the difluorinated spiro core in cross-coupling reactions?
Answer:
The electron-withdrawing effect of fluorine may hinder traditional cross-coupling (e.g., Suzuki-Miyaura). However, palladium-catalyzed Buchwald-Hartwig amination could exploit the methanamine group. In related spiro compounds, fluorinated rings were functionalized via SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and Fukui indices .
Advanced Research: How can molecular dynamics (MD) simulations guide the design of derivatives for biological targets?
Answer:
MD simulations can model ligand-receptor interactions, particularly for spirocyclic systems. For example, bicyclo[2.2.2]octane derivatives (e.g., LR-5182) were studied for dopamine reuptake inhibition using force fields like AMBER or CHARMM . Key steps:
Docking : Use AutoDock Vina to predict binding poses.
Trajectory analysis : Calculate binding free energies (MM-PBSA/GBSA) and hydrogen bond persistence.
Fluorine impact : Assess how difluorination affects binding entropy and solvation.
Advanced Research: How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?
Answer:
Discrepancies may arise from dynamic effects (e.g., ring puckering in spiro systems). Strategies include:
- Variable-temperature NMR : To identify conformational exchange (e.g., coalescence temperatures).
- DFT-NMR comparison : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute chemical shifts with gauge-including atomic orbitals (GIAO). A study on (2-nitrobenzyl)methanamine derivatives used this approach to validate experimental shifts .
- Crystallographic validation : Cross-check with X-ray data to resolve ambiguities .
Basic Research: What are the solubility and stability profiles of this compound under varying pH conditions?
Answer:
Methanamine derivatives often exhibit pH-dependent solubility. For example:
- Low pH (1–3) : Protonation of the amine enhances water solubility but may reduce stability due to hydrolysis.
- Neutral pH (7–8) : Limited solubility in aqueous buffers; DMSO or ethanol is recommended for stock solutions.
- Stability : Store at –20°C in inert atmospheres (N₂/Ar) to prevent oxidation. Related compounds like (Tetrahydrofuran-3-yl)methanamine require refrigeration .
Advanced Research: What pharmacological targets are plausible for this compound, given its structural analogs?
Answer:
Spirocyclic methanamines are explored as enzyme inhibitors or CNS agents. For example:
- Beta-lactamase inhibition : Spirocyclic carbamates (e.g., bicyclo[3.2.1]octane derivatives) act as prodrugs targeting bacterial enzymes .
- Neurotransmitter modulation : LR-5182, a bicyclo[2.2.2]octane methanamine, inhibits norepinephrine/dopamine reuptake .
- Kinase inhibition : Fluorinated spiro systems may mimic ATP-binding motifs in kinases.
Basic Research: What safety protocols are critical when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Handle in a fume hood due to volatile amine vapors.
- Waste disposal : Follow guidelines for halogenated amines (e.g., separate collection for incineration) .
- Emergency measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
